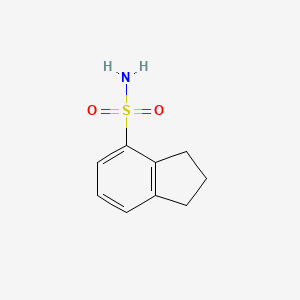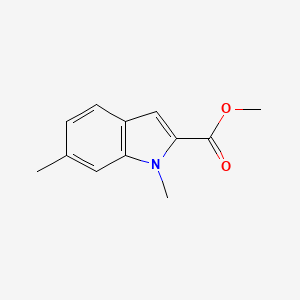
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of a hydroxymethyl group and an acetonitrile group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetonitrile groups.
Hydroxymethylation: Naphthalene is first subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the 4-position of the naphthalene ring. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.
Acetonitrile Introduction: The hydroxymethylated naphthalene is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the acetonitrile group at the 2-position. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
化学反应分析
Types of Reactions
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(4-(Carboxymethyl)naphthalen-2-yl)acetonitrile.
Reduction: 2-(4-(Hydroxymethyl)naphthalen-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl and acetonitrile groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(4-Methyl)naphthalen-2-yl)acetonitrile: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile is unique due to the presence of both hydroxymethyl and acetonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-[4-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-6-5-10-7-11-3-1-2-4-13(11)12(8-10)9-15/h1-4,7-8,15H,5,9H2 |
InChI 键 |
UWJIEUVRJPVKAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzo[d]oxazole-2-sulfonamide](/img/structure/B11899607.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)




![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
![Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B11899647.png)


